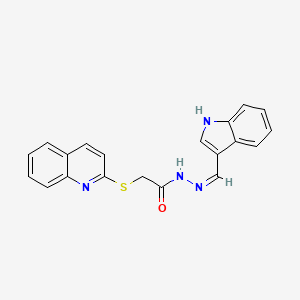
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide, also known as IQA, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have anti-tumor activity in vitro, and has been tested in animal models with promising results.
Mécanisme D'action
The exact mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to inhibit the activity of several enzymes that are involved in the progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to have good stability and solubility in various solvents. However, one limitation of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low potency compared to other anti-cancer agents.
Orientations Futures
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide. One direction is to further elucidate its mechanism of action and identify specific targets that are involved in its anti-tumor activity. Another direction is to optimize the synthesis method of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide to improve its potency and selectivity. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide involves the reaction of 2-quinolinethiol with indole-3-carboxaldehyde and hydrazine hydrate. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been studied for its potential use in cancer treatment. Several studies have shown that N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has anti-tumor activity in vitro, and has been tested in animal models with promising results. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(13-26-20-10-9-14-5-1-3-7-17(14)23-20)24-22-12-15-11-21-18-8-4-2-6-16(15)18/h1-12,21H,13H2,(H,24,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLIQXGANQIPD-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-azepanyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5967989.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B5967995.png)
![1-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B5968000.png)
![3-[(2,6-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5968001.png)
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5968015.png)

![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)

![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968070.png)
![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)